BenchChemオンラインストアへようこそ!

CCT251455

MPS1/TTK kinase Biochemical potency IC50 comparison

CCT251455 is a potent and highly selective, orally bioavailable small‑molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1, also known as TTK). It was developed through structure‑based design on a 1H‑pyrrolo[3,2‑c]pyridine scaffold and stabilizes an inactive conformation of MPS1 that is incompatible with ATP and substrate‑peptide binding.

Molecular Formula C26H26ClN7O2
Molecular Weight 503.98
Cat. No. B1574305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251455
SynonymsCCT251455;  CCT-251455;  CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular FormulaC26H26ClN7O2
Molecular Weight503.98
Structural Identifiers
SMILESO=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CCT251455 for Research: A Selective, Orally Bioavailable MPS1/TTK Kinase Inhibitor Tool Compound


CCT251455 is a potent and highly selective, orally bioavailable small‑molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1, also known as TTK) [1]. It was developed through structure‑based design on a 1H‑pyrrolo[3,2‑c]pyridine scaffold and stabilizes an inactive conformation of MPS1 that is incompatible with ATP and substrate‑peptide binding [1]. MPS1 is a core spindle assembly checkpoint (SAC) component that is overexpressed in chromosomally unstable tumors, making it a compelling oncology target [1]. CCT251455 demonstrates favorable oral pharmacokinetics in mouse and rat and shows dose‑dependent MPS1 inhibition in an HCT116 human tumor xenograft model [1].

Why CCT251455 Cannot Be Simply Replaced by Comparable MPS1 Inhibitors


Although several MPS1 kinase inhibitors are commercially available, their biochemical potency, selectivity windows, and cellular target‑engagement profiles differ substantially, making simple generic substitution unreliable. For example, the widely used MPS1 inhibitor AZ3146 (compound 4) is >10‑fold less active in cellular assays and >7‑fold less selective against CDK2 compared with CCT251455 [1]. Similarly, the clinical candidate NMS‑P715 (compound 5) exhibits comparable cellular antiproliferative activity but is approximately 2‑fold less potent at the biochemical level and shows lower selectivity against Aurora A [1]. A diaminopyridine‑based inhibitor (compound 6) demonstrates even weaker cellular translation and marked CDK2 off‑target activity [1]. These quantitative differences in kinase‑selectivity breadth, cellular IC50 shifts, and in vivo pharmacokinetic behavior mean that substituting CCT251455 with a superficially similar MPS1 inhibitor can lead to different biological conclusions and require independent re‑characterization of every assay.

CCT251455 Quantitative Evidence Guide: Comparator‑Based Differentiation Metrics for Procurement Decisions


Biochemical MPS1 Potency: CCT251455 vs. AZ3146, NMS‑P715, and Compound 6

In a standardized in‑vitro MPS1 biochemical assay, CCT251455 (compound 65) achieved an MPS1 IC50 of 0.003 ± 0.002 µM, which is 2.3‑fold more potent than AZ3146 (0.007 ± 0.009 µM) and NMS‑P715 (0.007 ± 0.003 µM), and 3.7‑fold more potent than compound 6 (0.011 ± 0.004 µM) [1].

MPS1/TTK kinase Biochemical potency IC50 comparison

Cellular Target Engagement: P‑MPS1 Autophosphorylation Inhibition in HCT116 Cells

CCT251455 inhibited MPS1 autophosphorylation in HCT116 cells with a P‑MPS1 IC50 of 0.043 µM (43 nM), representing a 17‑fold improvement over AZ3146 (P‑MPS1 IC50 = 0.72 µM), a 3.7‑fold improvement over NMS‑P715 (0.16 µM), and a 13‑fold improvement over compound 6 (0.56 µM) [1].

Cellular target engagement Phospho-MPS1 HCT116

Antiproliferative Activity in HCT116 Colorectal Cancer Cells

In HCT116 proliferation assays, CCT251455 exhibited a GI50 of 0.16 µM, which is superior to AZ3146 (GI50 = 1.20 µM; 7.5‑fold difference), compound 6 (GI50 = 1.60 µM; 10‑fold difference), and slightly better than NMS‑P715 (GI50 = 0.18 µM; 1.1‑fold difference) [1].

Antiproliferative activity HCT116 GI50

Kinase Selectivity Profile: CCT251455 vs. AZ3146 and Compound 6

CCT251455 showed minimal activity against CDK2 (IC50 >100 µM) and Aurora A (>40 µM), resulting in selectivity indices of >33,000‑fold and >13,000‑fold over MPS1, respectively [1]. In contrast, AZ3146 inhibited CDK2 with an IC50 of 36 µM (selectivity index ~5,100) and Aurora A with 21 µM (~3,000‑fold) [1]. Compound 6 inhibited CDK2 with an IC50 of 8.8 µM (selectivity index ~800) [1].

Kinase selectivity CDK2 Aurora A

Oral Bioavailability and In Vivo Pharmacodynamic Response

CCT251455 displayed favorable oral bioavailability in mice and produced dose‑dependent inhibition of MPS1 autophosphorylation in HCT116 tumor xenografts [1]. While direct head‑to‑head PK data with AZ3146 or NMS‑P715 in the same study are not available, CCT251455's pharmacokinetic profile was characterized as favorable, enabling robust in vivo target modulation that is often limiting for earlier MPS1 inhibitors [1].

Oral pharmacokinetics In vivo PD Mouse xenograft

Recommended Application Scenarios for CCT251455 in Preclinical Research and Drug Discovery


Probing MPS1 Dependency in PTEN‑Deficient and Chromosomally Unstable Cancer Models

CCT251455's high biochemical and cellular potency, combined with its selectivity, makes it an ideal tool compound to investigate the therapeutic potential of MPS1 inhibition in PTEN‑deficient breast cancer and other aneuploid tumor models where MPS1 is overexpressed [1]. The validated HCT116 GI50 of 0.16 µM and P‑MPS1 IC50 of 0.043 µM provide actionable benchmark concentrations for target‑engagement studies [1].

Oral In Vivo Studies Requiring Sustained Target Coverage

Because CCT251455 shows favorable oral pharmacokinetics in rodents and dose‑dependent MPS1 inhibition in HCT116 xenografts, it is particularly well‑suited for chronic oral dosing experiments aimed at evaluating antitumor efficacy or pharmacodynamic biomarker modulation over extended periods [1].

Selectivity‑Profiling Experiments Where Off‑Target Kinase Activity Must Be Minimized

With >33,000‑fold selectivity over CDK2 and >13,000‑fold selectivity over Aurora A [1], CCT251455 is preferable to AZ3146 or compound 6 for experiments that require clean MPS1‑specific phenotypes, such as kinome‑wide pharmacological profiling, synthetic‑lethality screens, or mechanistic studies of the spindle assembly checkpoint [1].

Benchmark Studies Comparing MPS1 Inhibitor Chemotypes

The extensive head‑to‑head data available for CCT251455 against AZ3146, NMS‑P715, and compound 6 [1] provide a quantitative reference frame for medicinal chemists and biologists evaluating new MPS1 inhibitors, making CCT251455 a useful positive control in screening cascades and structure‑activity relationship (SAR) campaigns.

Quote Request

Request a Quote for CCT251455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.